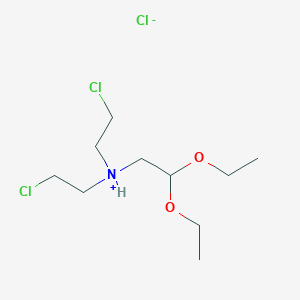
S-Nicotine-5-carboxaldehyde
Vue d'ensemble
Description
S-Nicotine-5-carboxaldehyde: is a chiral molecule with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol . It is a derivative of nicotine, an alkaloid found in tobacco plants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One of the synthetic routes for preparing S-Nicotine-5-carboxaldehyde involves the reaction of (S)-5-(1-methylpyrrolidin-2-yl)-1,4-dihydropyridine-3-carbaldehyde with elemental sulfur in toluene. The reaction is carried out under reflux conditions for 24 hours. After filtration and evaporation of the solvent, the crude material is purified using reverse-phase liquid chromatography (RPLC) with silica gel .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of chiral catalysts and purification methods to ensure the desired enantiomeric purity .
Analyse Des Réactions Chimiques
Types of Reactions: S-Nicotine-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions often use reagents such as bromine or chlorine under acidic conditions.
Major Products Formed:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: S-Nicotine-5-carboxaldehyde is used as a building block in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in the development of enantioselective synthesis methods .
Biology: In biological research, this compound is used to study the interactions of nicotine derivatives with nicotinic acetylcholine receptors. This research is crucial for understanding the effects of nicotine on the nervous system .
Medicine: Its interactions with acetylcholine receptors make it a candidate for therapeutic research .
Industry: In the industrial sector, this compound is used in the production of reference materials for analytical standards. These standards are essential for ensuring the accuracy and reliability of analytical data in various fields .
Mécanisme D'action
S-Nicotine-5-carboxaldehyde exerts its effects by interacting with nicotinic acetylcholine receptors (nAChRs) in the brain. These receptors are ionotropic and composed of five subunits. When this compound binds to these receptors, it influences neuronal excitability and cell signaling mechanisms. This interaction can lead to various physiological effects, including modulation of neurotransmitter release and changes in neuronal activity .
Comparaison Avec Des Composés Similaires
Nicotine: The parent compound, which also interacts with nicotinic acetylcholine receptors but lacks the aldehyde functional group.
S-Nicotine-5-carboxylic acid: The oxidized form of S-Nicotine-5-carboxaldehyde.
S-Nicotine-5-carbinol: The reduced form of this compound.
Uniqueness: this compound is unique due to its aldehyde functional group, which allows it to undergo specific chemical reactions that are not possible with nicotine or its other derivatives. This functional group also makes it a valuable intermediate in organic synthesis and a useful tool in studying the interactions of nicotine derivatives with biological targets .
Propriétés
IUPAC Name |
5-[(2S)-1-methylpyrrolidin-2-yl]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-13-4-2-3-11(13)10-5-9(8-14)6-12-7-10/h5-8,11H,2-4H2,1H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEQTJXXUQPCGD-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CN=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C2=CN=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471028 | |
| Record name | S-NICOTINE-5-CARBOXALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852238-97-2 | |
| Record name | S-NICOTINE-5-CARBOXALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
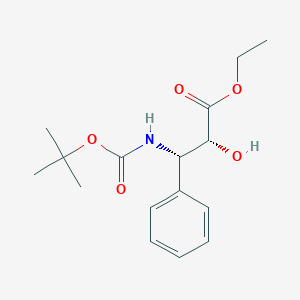

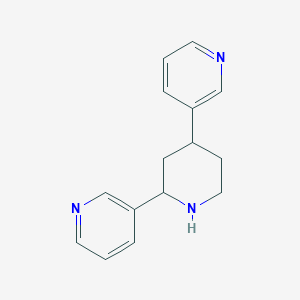
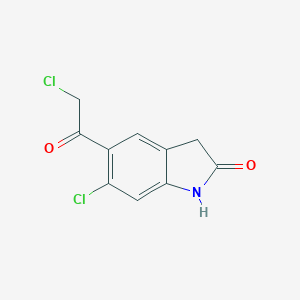
![6-propan-2-yl-6-azatricyclo[3.2.0.02,4]heptan-7-one](/img/structure/B19024.png)
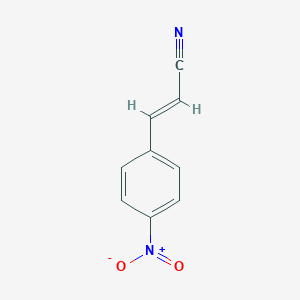

![5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B19030.png)
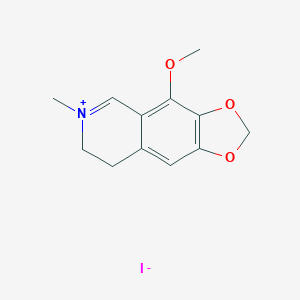
![3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyl-(4S)-2-oxazolidinone](/img/structure/B19038.png)

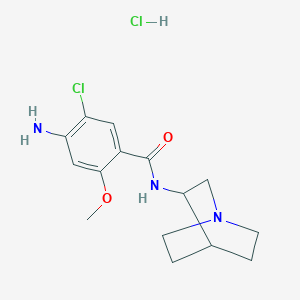
![1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B19046.png)
